molecular formula C24H51N3Sn B8558368 Trioctyltin azide CAS No. 154704-56-0

Trioctyltin azide

Cat. No. B8558368
CAS RN: 154704-56-0
M. Wt: 500.4 g/mol
InChI Key: FKMSGYMTUXZJQL-UHFFFAOYSA-N
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Description

Trioctyltin azide is a useful research compound. Its molecular formula is C24H51N3Sn and its molecular weight is 500.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trioctyltin azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trioctyltin azide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

154704-56-0

Product Name

Trioctyltin azide

Molecular Formula

C24H51N3Sn

Molecular Weight

500.4 g/mol

IUPAC Name

azido(trioctyl)stannane

InChI

InChI=1S/3C8H17.N3.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;;/q;;;-1;+1

InChI Key

FKMSGYMTUXZJQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 30 ml of pure water was dissolved 10.19 g of sodium azide and the solution was cooled to 8° C. Then, 50.0 g of trioctyltin chloride was added dropwise over a period of 10 minutes and the mixture was stirred at the same temperature for 2 hours. The reaction mixture was then extracted with 88 ml of methylene chloride and further with 25 ml of the same solvent, and the extract was washed with 25 ml of 10% aqueous sodium chloride solution and concentrated to provide 50.05 g of trioctyltin azide.
Quantity
50 g
Type
reactant
Reaction Step One
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10.19 g
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reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium azide (160 kg) was dissolved in deionized water (505 L) and the solution was cooled to 3-10° C. To the solution was dropped trioctyltin chloride [TOTC] (847 kg) for 1-3 hours and the solution was stirred at 5-10° C. for about 2 hours. The reaction solution was extracted with methylene chloride (1822 kg, followed by 546 kg). The methylene chloride layer was washed with a mixture of deionized water (50 L) and 10% sodium chloride solution (440 L) and concentrated under reduced pressure to give trioctyltin azide [TOTA].
Quantity
160 kg
Type
reactant
Reaction Step One
Name
Quantity
505 L
Type
solvent
Reaction Step One
Quantity
847 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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